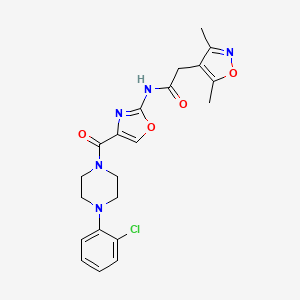![molecular formula C11H11N3O3S B2718244 5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034487-69-7](/img/structure/B2718244.png)
5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine is a heterocyclic organic compound that is often described as a benzene ring with one CH group replaced by a nitrogen atom . It is an important part of many biological and industrially significant compounds, offering a wide array of uses .
Synthesis Analysis
Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . The initial pyridine scaffold was isolated from picoline by Anderson in 1846 . Later, Wilhelm Korner (1869) and James Dewar (1871) discovered the structure of pyridine .Molecular Structure Analysis
In the bonding picture of pyridine, the five carbons and single nitrogen are all sp2 hybridized. All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Chemical Reactions Analysis
The nitrogen-bearing heterocycle pyridine in its several analogous forms occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research .Physical And Chemical Properties Analysis
Pyridine is a colorless, flammable liquid that has a distinctive, unpleasant fish-like odor. Pyridine is miscible with water and most organic solvents, which contributes to its wide-ranging utility in industrial processes .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on developing new synthetic routes and characterizing the chemical properties of compounds related to 5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. For instance, studies have described the synthesis of various pyridine derivatives through methods such as regioselective cycloaddition, providing valuable scaffolds for further chemical modifications (Rüffer & Breitmaier, 1989). Additionally, the development of organocatalytic processes and the exploration of continuous-flow conditions for environmental sustainability have been noted in the context of related pyridine and tetrazole derivatives (Bortolini et al., 2012).
Biological Applications
Novel series of pyridine derivatives, including those with structures similar to 5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, have been synthesized and evaluated for their antifungal activities, showing promise against various pathogens (Sangshetti et al., 2014). Such compounds have been identified as potential leads for further optimization in the development of new antifungal agents.
Antimicrobial and Anticancer Potential
Research into novel pyridone and isoxazole derivatives has revealed significant antimicrobial and anticancer activities. These studies involve the synthesis and evaluation of compounds for their potential to inhibit the growth of harmful bacteria and cancer cells, highlighting the therapeutic potential of such molecules (Elgemeie et al., 2017). Furthermore, the exploration of new 1,2,4-triazoles and related compounds starting from isonicotinic acid hydrazide underscores the diversity of biological activities these compounds may possess, including antimicrobial properties (Bayrak et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
properties
IUPAC Name |
5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-18(16,10-2-1-4-12-7-10)14-5-3-11-9(8-14)6-13-17-11/h1-2,4,6-7H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMFJUVWAETML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

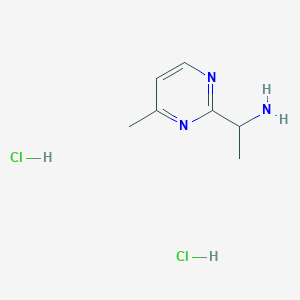
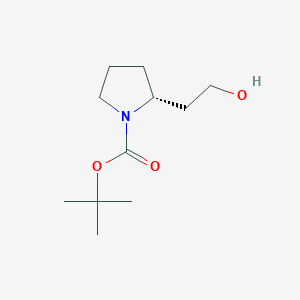
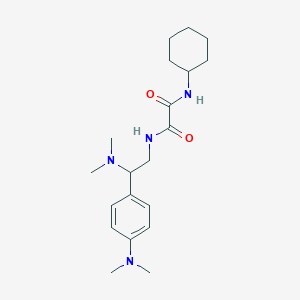
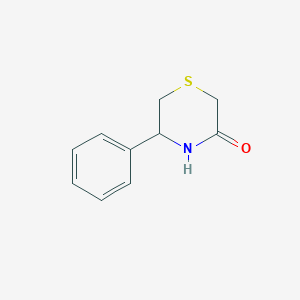
![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)
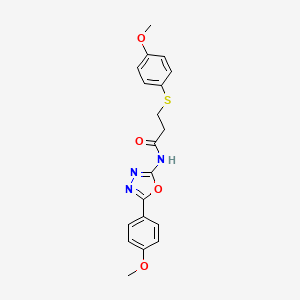
![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2718173.png)
![(5-Fluoro-4-methylpyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718174.png)
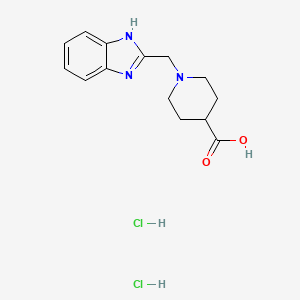
![1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B2718178.png)


![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)
